molecular formula C20H24N2O2 B367038 {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-84-8

{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No. B367038
CAS RN: 853752-84-8
M. Wt: 324.4g/mol
InChI Key: VPTHVLLNHLISOO-UHFFFAOYSA-N
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Description

“{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the molecular formula C22H28N2O2 . It has an average mass of 352.470 Da and a monoisotopic mass of 352.215088 Da . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point is 555.6±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 88.1±3.0 kJ/mol . The flash point is 289.8±30.1 °C . The index of refraction is 1.575 . The molar refractivity is 105.0±0.5 cm3 . The polar surface area is 47 Å2 . The polarizability is 41.6±0.5 10-24 cm3 . The surface tension is 39.3±7.0 dyne/cm . The molar volume is 317.8±7.0 cm3 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other substances in the environment . For example, certain environmental conditions might enhance or inhibit the compound’s absorption or metabolism, thereby affecting its bioavailability and therapeutic effect .

properties

IUPAC Name

[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTHVLLNHLISOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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